molecular formula C20H34N2O B10863679 N~1~-[3-(Cyclohexylamino)propyl]-1-adamantanecarboxamide

N~1~-[3-(Cyclohexylamino)propyl]-1-adamantanecarboxamide

Cat. No.: B10863679
M. Wt: 318.5 g/mol
InChI Key: KYCAIUUNKFMUAM-UHFFFAOYSA-N
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Description

N~1~-[3-(Cyclohexylamino)propyl]-1-adamantanecarboxamide is a synthetic compound with a complex structure It is characterized by the presence of a cyclohexylamino group attached to a propyl chain, which is further connected to an adamantanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(Cyclohexylamino)propyl]-1-adamantanecarboxamide typically involves multiple steps. One common method includes the reaction of 1-adamantanecarboxylic acid with 3-(cyclohexylamino)propylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(Cyclohexylamino)propyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N~1~-[3-(Cyclohexylamino)propyl]-1-adamantanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[3-(Cyclohexylamino)propyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclohexylamino)-1-propanesulphonic acid
  • N-Cyclohexyl-1,3-propanediamine

Uniqueness

N~1~-[3-(Cyclohexylamino)propyl]-1-adamantanecarboxamide is unique due to its adamantane core, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C20H34N2O

Molecular Weight

318.5 g/mol

IUPAC Name

N-[3-(cyclohexylamino)propyl]adamantane-1-carboxamide

InChI

InChI=1S/C20H34N2O/c23-19(22-8-4-7-21-18-5-2-1-3-6-18)20-12-15-9-16(13-20)11-17(10-15)14-20/h15-18,21H,1-14H2,(H,22,23)

InChI Key

KYCAIUUNKFMUAM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCCNC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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